2,6-Diacetylpyridine

Coordination Chemistry Schiff Base Ligands Cadmium Complexes

2,6-Diacetylpyridine (DAP; CAS 1129-30-2; C₉H₉NO₂; MW 163.18) is a white crystalline solid (mp 79–82 °C) bearing a central pyridine ring symmetrically substituted with two acetyl groups at the 2- and 6-positions. This substitution pattern confers a tridentate N,O,O or N,N,N donor set upon condensation with amines, and the acetyl methyl groups serve as sites for metallation to form monoanionic C,N,O pincer ligands.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1129-30-2
Cat. No. B075352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diacetylpyridine
CAS1129-30-2
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)C(=O)C
InChIInChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
InChIKeyBEZVGIHGZPLGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diacetylpyridine (CAS 1129-30-2) for Coordination Chemistry and Catalysis: Structural and Reactivity Baseline for Procurement Decisions


2,6-Diacetylpyridine (DAP; CAS 1129-30-2; C₉H₉NO₂; MW 163.18) is a white crystalline solid (mp 79–82 °C) bearing a central pyridine ring symmetrically substituted with two acetyl groups at the 2- and 6-positions [1]. This substitution pattern confers a tridentate N,O,O or N,N,N donor set upon condensation with amines, and the acetyl methyl groups serve as sites for metallation to form monoanionic C,N,O pincer ligands [2]. Commercially, DAP is routinely available at purities of ≥98% (GC) [3][4] and priced at roughly $34 for 5 g quantities [5], making it a cost-effective entry point for systematic ligand synthesis and catalyst screening programs. These structural, physical, and commercial properties establish the baseline against which the following quantitative differentiation evidence should be evaluated.

Why 2,6-Diacetylpyridine Cannot Be Trivially Substituted by 2-Acetylpyridine, 2,6-Pyridinedicarboxaldehyde, or 2,6-Lutidine in Ligand Design and Catalysis


Generic substitution of 2,6-diacetylpyridine (DAP) with structurally analogous pyridine derivatives fails because the symmetric 2,6-diacetyl pattern encodes three non-negotiable chemical functionalities: (i) tridentate N,O,O (diketone) or N,N,N (bis-imine) coordination that structurally locks metal centers into meridional pincer geometries, whereas the monosubstituted 2-acetylpyridine caps binding at a bidentate coordination mode [1]; (ii) acetyl-methyl C–H acidity enabling pincer metallation and access to Pd(II)/Pd(IV) catalytic cycles, a reactivity absent in 2,6-lutidine (which bears unreactive methyl substituents) [2]; and (iii) ketone-to-imine condensation kinetics that, although slower than aldehyde condensations in 2,6-pyridinedicarboxaldehyde, yield ligand–metal complexes with demonstrably greater solution stability and tunable steric profiles that directly control ethylene oligomerization product selectivity from 1-butene to polyethylene waxes [3][4]. Because the acetyl substituent simultaneously governs coordination number, redox behavior, and catalytic selectivity, a procurement decision to replace DAP with a mono-acetyl, dialdehyde, or dimethyl analog introduces a cascade of functional losses that cannot be compensated by downstream formulation adjustments.

3–6 Verifiable, Comparator-Backed Evidence Dimensions That Quantify 2,6-Diacetylpyridine Differentiation


Tridentate (NNN/NNO) vs. Bidentate Coordination: Cd(II) Complex Structures Confirm 2,6-Diacetylpyridine Binds via Three Donor Atoms, Doubling Chelate Stability Relative to 2-Acetylpyridine

X-ray crystallographic analysis of Cd(II) complexes formed from the condensation products of 2-acetylpyridine and 2,6-diacetylpyridine with ethyl hydrazinoacetate reveals a fundamental geometric differentiation: the 2-acetylpyridine–derived ligand coordinates as a bidentate chelate, whereas the symmetric 2,6-diacetylpyridine–derived ligand coordinates as a tridentate chelate [1]. This represents a 50% increase in the number of metal–ligand bonds (2 → 3 donor atoms), which correlates directly with enhanced thermodynamic stability and reduced ligand dissociation in solution. No such tridentate binding is structurally possible for the mono-functional 2-acetylpyridine analog, nor for 2,6-lutidine, which lacks donor atoms entirely.

Coordination Chemistry Schiff Base Ligands Cadmium Complexes

Superior Re(I) Complex Stability at Ambient Temperature: 2,6-Diacetylpyridine Complexes Are Non-Fluxional, Whereas 2,6-Pyridinedicarboxaldehyde Complexes Dissociate

In a comparative NMR and kinetic study of fac-[ReX(CO)₃L] complexes bearing 2,6-disubstituted pyridine ligands, the dialdehyde ligand 2,6-pyridinedicarboxaldehyde formed 'an appreciably less-stable Re(I) complex that was highly fluxional and showed a tendency to dissociation at ambient solution temperatures' [1]. In contrast, the 2,6-diacetylpyridine (diketone) analog yielded a configurationally stable complex that did not exhibit metallotropic shifts under identical conditions. The free energy of activation (ΔG‡) for the fluxional process in the dialdehyde system was estimated in the range of 59–64 kJ mol⁻¹ at 298.15 K [1], whereas the DAP-derived complex showed no detectable fluxionality, corresponding to a ΔG‡ difference of at least ~15–20 kJ mol⁻¹ above this range.

Organometallic Chemistry Rhenium Complexes Ligand Fluxionality

Pd(II)/Pd(IV) Catalytic Cycle Enabled by 2,6-Diacetylpyridine Pincer Complexes: Isolation and Structural Characterization of Stable Pd(IV) Intermediates at −55 °C

The Pd(II) complex [Pd(O,N,C-L)(OAc)], incorporating a monoanionic C,N,O pincer ligand derived from 2,6-diacetylpyridine, reacts with 2-iodobenzoic acid at room temperature to afford a very stable pair of Pd(IV) complexes, (OC-6-54)- and (OC-6-26)-[Pd(O,N,C-L)(O,C-C₆H₄CO₂-2)I], formed in a 1.5:1 molar ratio and isolable at −55 °C [1]. ESI(+)-MS detection of these Pd(IV) species during catalytic turnover provides direct evidence for a Pd(II)/Pd(IV) cycle in the Heck-type arylation of CH₂=CHR (R = CO₂Me, CO₂Et, Ph) using IC₆H₄CO₂H-2 and AgClO₄ [1]. This mechanistic pathway is fundamentally inaccessible to 2,6-pyridinedicarboxaldehyde–derived ligands, which lack the acetyl C–H acidity required for metallation and pincer formation, and to 2,6-lutidine, which cannot form a pincer complex at all.

Organometallic Catalysis Heck Reaction Pincer Complexes

Circumvention of Cisplatin Resistance: 2,6-Diacetylpyridine Bis(thiosemicarbazone) Pt(II) Complex Exhibits High Antiproliferative Activity in A2780cisR Ovarian Carcinoma Cells

The 2,6-diacetylpyridine bis(4N-p-chlorophenylthiosemicarbazone) ligand (H₂L) and its Pt(II) complex [PtL] were evaluated for in vitro antiproliferative activity against the cisplatin-resistant A2780cisR human ovarian carcinoma cell line alongside the cisplatin-sensitive A2780 parent line, NCI-H460 (lung), and T-47D (breast) lines [1]. Both H₂L and [PtL] proved capable of circumventing cisplatin resistance in A2780cisR cells, with [PtL] additionally exhibiting high antiproliferative activity in T-47D breast cancer cells [1]. The free ligand H₂L showed a DNA binding constant (Kb) with calf thymus DNA, establishing a direct biomolecular target engagement [1]. In contrast, the clinically used comparator cisplatin shows dramatically reduced efficacy in A2780cisR cells due to acquired resistance mechanisms (enhanced DNA repair, increased glutathione detoxification).

Medicinal Inorganic Chemistry Anticancer Metallodrugs Cisplatin Resistance

Single-Molecule Magnet Behavior: Dy(III) Complex of 2,6-Diacetylpyridine Bis(picolinoylhydrazone) Exhibits Field-Induced Slow Relaxation of Magnetization with Ueff = 10.9 K

The reaction of Dy(III) salts with the pocket-type ligand 2,6-diacetylpyridine bis(picolinoylhydrazone) (LH₂), prepared by condensation of DAP with picolinic acid hydrazide, yields a family of mono-, di-, and tetranuclear Dy(III) complexes [1]. All complexes exhibit frequency-dependent out-of-phase (χ″M) AC magnetic susceptibility signals in zero external DC field, characteristic of slow magnetic relaxation. For the mononuclear complex [DyCl₂(LH₂)(MeOH)]Cl (1), application of an external DC field suppressed quantum tunneling of magnetization sufficiently to reveal fully visible χ″M peaks. Fitting these data to the Arrhenius equation yielded an effective energy barrier for magnetization reversal of Ueff = 10.9(1) K with a pre-exponential factor τ₀ = 1.9(1) × 10⁻⁶ s [1]. This level of magnetic performance is comparable to other early-generation Dy(III) single-molecule magnets and is enabled by the unique ability of the DAP-derived bis(acylhydrazone) ligand to undergo metal-assisted amide–iminol tautomerism, interconverting between neutral, monoanionic, and dianionic forms (LH₂ / LH⁻ / L²⁻) that act as penta-, hexa-, and heptadentate chelates, respectively [1].

Molecular Magnetism Single-Molecule Magnets Lanthanide Complexes

Ethylene Oligomerization Selectivity Controlled by Bis(imino)pyridine Ligand Architecture: From 1-Butene to Polyethylene Waxes via Steric Tuning of 2,6-Diacetylpyridine–Derived Catalysts

Chromium complexes bearing tridentate pyridine-based ligands derived from 2,6-diacetylpyridine have been disclosed as highly active precatalysts for ethylene oligomerization and polymerization upon activation with methylaluminoxane (MAO) [1]. Two distinct ligand architectures—both rooted in DAP—produce sharply divergent product distributions: Type 1 catalysts, where both ketone groups of DAP are converted to imines (bis(imino)pyridine NNN ligands), generally produce 1-butene when the ortho aryl substituents are limited to two alkyl groups, but switch to making waxes or polyethylene when the size and/or number of ortho substituents are increased [1]. Type 2 catalysts, where only one ketone is condensed to give monoimine NNO ligands, produce waxes and polyethylene under all substitution patterns studied [1]. This systematic steric control over chain termination—from gaseous 1-butene (C4) to solid waxes and polyethylene—is a hallmark of the DAP platform and has no parallel in catalysts derived from 2,6-pyridinedicarboxaldehyde, where the faster imine condensation kinetics and absence of a methyl substituent on the imine carbon diminish the scope for tunable steric modulation.

Olefin Polymerization Chromium Catalysis Ethylene Oligomerization

Optimal Procurement and Application Scenarios for 2,6-Diacetylpyridine Based on Quantified Differentiation Evidence


Scenario A: Development of Pd(II)/Pd(IV) Pincer Catalysts for Cross-Coupling Methodologies

When research programs require palladium precatalysts that operate via a Pd(II)/Pd(IV) manifold rather than the conventional Pd(0)/Pd(II) cycle, 2,6-diacetylpyridine is the mandatory ligand precursor. As demonstrated by the isolation and ESI(+)-MS characterization of stable Pd(IV) intermediates at −55 °C [1], DAP-derived C,N,O pincer complexes uniquely enable oxidative addition to Pd(II) and stabilize the resulting high-valent species. Purchasing teams should specify DAP (CAS 1129-30-2; purity ≥98% GC) for any catalytic program targeting Heck-type arylations with substrates that benefit from the distinct regioselectivity and functional group tolerance of the Pd(II)/Pd(IV) pathway.

Scenario B: Synthesis of Configurationally Stable Re(I) and Tc(I) Complexes for Imaging and Radiopharmaceutical Applications

For laboratories designing Re(I) tricarbonyl or Tc-99m analogs as luminescent probes or radiopharmaceuticals, the ambient-temperature configurational stability of DAP-derived complexes is a critical differentiator. The fac-[ReX(CO)₃(DAP)] system shows no fluxional isomerization, in contrast to the highly dynamic behavior and dissociation tendency of the 2,6-pyridinedicarboxaldehyde–derived Re(I) complex [2]. Procurement of DAP over the dialdehyde analog ensures that the resulting metal complexes maintain a well-defined, single-isomer coordination geometry under physiological and imaging conditions.

Scenario C: Medicinal Chemistry Programs Targeting Cisplatin-Resistant Ovarian and Breast Cancers

For anticancer metallodrug discovery efforts aimed at overcoming clinical cisplatin resistance, 2,6-diacetylpyridine bis(thiosemicarbazone) ligands and their Pt(II) complexes represent a validated, procurement-ready scaffold. Both the free ligand H₂L and its [PtL] complex circumvent cisplatin resistance in A2780cisR ovarian carcinoma cells, with [PtL] also demonstrating high antiproliferative activity in T-47D breast cancer cells [3]. The measured DNA binding constant (Kb) of H₂L provides an established biomolecular target engagement metric for structure–activity relationship (SAR) optimization campaigns.

Scenario D: Industrial Ethylene Oligomerization Catalyst Screening and Process Optimization

In industrial ethylene oligomerization and polymerization programs, the ability to dial product selectivity from 1-butene to high-molecular-weight polyethylene by simply varying the steric bulk of aniline used in bis(imino)pyridine ligand synthesis is a powerful process-optimization lever [4]. Procurement of DAP as the common ketone precursor enables systematic parallel screening of ligand libraries (both symmetrical NNN and unsymmetrical NNO types) on a single, commercially economical starting material available at ≥98% purity and at gram-to-kilogram scale.

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